![molecular formula C15H17ClN2O B15183853 N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride CAS No. 93777-30-1](/img/structure/B15183853.png)
N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride
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Overview
Description
N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride is a chemical compound with the molecular formula C15H16N2O.ClH. It is an achiral molecule, meaning it does not have a chiral center. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride typically involves the reaction of 5-amino-2,4-dimethylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting benzamide is then treated with hydrochloric acid to form the monohydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used under basic conditions
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted benzamides
Scientific Research Applications
The search results provided do not contain information regarding specific applications, case studies, or research findings for N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride. However, the search results do provide some general context and related information that may be relevant.
General Information
N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride is a chemical compound with the molecular formula C15H17ClN2O . It has a molecular weight of 276.76 g/mol . The compound is also identified by several synonyms, including this compound, EINECS 298-060-8, and CAS number 93777-30-1 .
Related Compounds and Potential Applications
The search results mention related compounds and their applications, which may provide some insight into potential research areas for N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride:
- a5b1 Antagonists: WO2007141473A1 discusses N-(benzoyl)-o-[2-(pyridin-2-ylamino)ethyl]-l-tyrosine derivatives as a5b1 antagonists for treating solid tumors . Integrin a5b1 interacts with fibronectin and plays a role in angiogenesis and vascular integrity . Inhibiting this interaction may have anti-angiogenic and anti-tumor effects .
- Antitumor Agents: WO2005121142A1 describes pyrimidine compounds with antitumor action, useful for treating diseases caused by undesirable cell proliferation . These compounds affect cyclin/CDK complexes, which are involved in cell cycle regulation .
- 5-Amino-1,2,3-triazole-4: One search result refers to the "Discovery and Optimization of 5-Amino-1,2,3-triazole-4" . This compound is related to research on Chagas' disease .
Mechanism of Action
The mechanism of action of N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-2,5-diethoxyphenyl)benzamide: Similar structure but with ethoxy groups instead of methyl groups.
N-(4-Amino-2,5-dimethoxyphenyl)benzamide: Contains methoxy groups instead of methyl groups
Uniqueness
N-(5-Amino-2,4-dimethylphenyl)benzamide monohydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
93777-30-1 |
---|---|
Molecular Formula |
C15H17ClN2O |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
N-(5-amino-2,4-dimethylphenyl)benzamide;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-10-8-11(2)14(9-13(10)16)17-15(18)12-6-4-3-5-7-12;/h3-9H,16H2,1-2H3,(H,17,18);1H |
InChI Key |
LJHXAOHGOAMGMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)NC(=O)C2=CC=CC=C2)C.Cl |
Origin of Product |
United States |
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